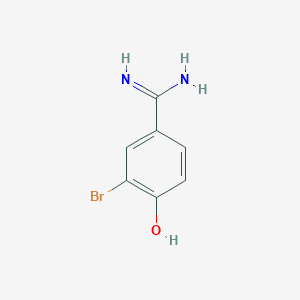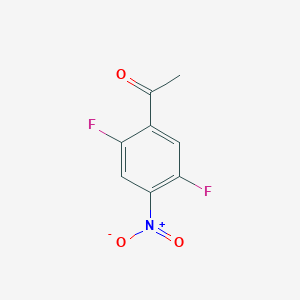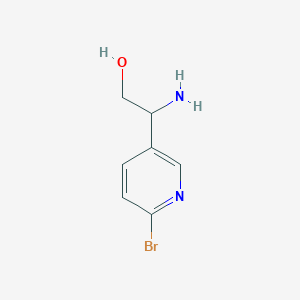
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide is a chemical compound with the molecular formula C7H14BrN.BrH. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: 1-(1-Hydroxypropan-2-yl)pyrrolidine, 1-(1-Cyanopropan-2-yl)pyrrolidine.
Reduction: Propylpyrrolidine, 1-(1-Hydroxypropan-2-yl)pyrrolidine.
Oxidation: 1-(1-Oxopropan-2-yl)pyrrolidine, 1-(1-Carboxypropan-2-yl)pyrrolidine.
Scientific Research Applications
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)pyrrolidinehydrobromide can be compared with other brominated pyrrolidine derivatives:
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
2-Bromopropane: Similar in structure but with the bromine atom on the second carbon, leading to different reactivity and applications.
1-Bromo-2-propanol: Contains a hydroxyl group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields of research and industry.
Properties
Molecular Formula |
C7H15Br2N |
|---|---|
Molecular Weight |
273.01 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C7H14BrN.BrH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |
InChI Key |
YIDUGDRDJWQKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)N1CCCC1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


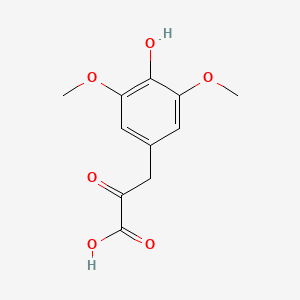
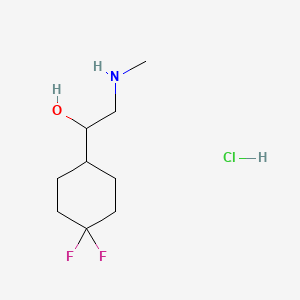
![4-amino-1-[(4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B13582011.png)

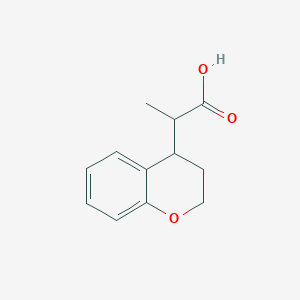
![[4-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13582032.png)

![rac-[(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropyl]methanamine](/img/structure/B13582041.png)
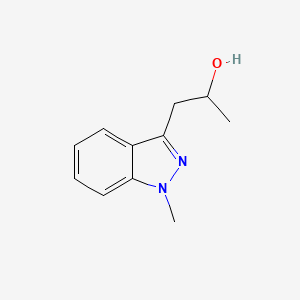

![rac-(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylicacid](/img/structure/B13582060.png)
